Ethyl 2-amino-5-methoxy-3-methylbenzoate

Description

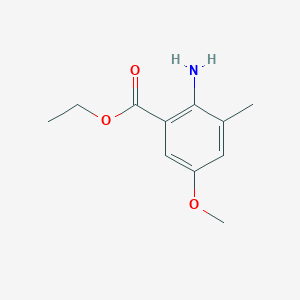

Ethyl 2-amino-5-methoxy-3-methylbenzoate is a benzoate ester derivative with the molecular formula $ \text{C}{11}\text{H}{15}\text{NO}3 $, featuring an amino (-NH$2$), methoxy (-OCH$3$), and methyl (-CH$3$) substituent on the aromatic ring (Figure 1).

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 2-amino-5-methoxy-3-methylbenzoate |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11(13)9-6-8(14-3)5-7(2)10(9)12/h5-6H,4,12H2,1-3H3 |

InChI Key |

WWBUTADWWQIJKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)OC)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-methoxy-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 2-amino-5-methoxy-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-5-methoxy-3-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methoxy-3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino and methoxy groups, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters

Ethyl 2-Methoxybenzoate (C${10}$H${12}$O$_3$)

- Molecular Weight : 180.20 g/mol.

- Substituents : Methoxy group at position 2.

- Properties: Lower polarity due to the absence of an amino group; higher volatility (boiling point influenced by ester chain).

- Applications : Used as a flavoring agent or intermediate in organic synthesis. Infrared (IR) and nuclear magnetic resonance (NMR) data confirm structural integrity .

Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (C${10}$H${12}$BrNO$_2$)

Comparison Table 1: Benzoate Esters

Methyl Benzoate Derivatives in Agrochemicals

Methyl benzoates with sulfonylurea groups, such as metsulfuron methyl ester (C${14}$H${15}$N$5$O$6$S), are herbicidal agents. These compounds feature triazine rings and sulfonylurea linkages, enabling inhibition of acetolactate synthase (ALS) in plants. Unlike this compound, these derivatives are highly functionalized for target-specific bioactivity .

Heterocyclic Derivatives from Benzoate Precursors

Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates

- Synthesis: Cyclization of methyl 3-amino-4-hydroxybenzoate with aryl acids yields benzoxazole derivatives.

- Applications: Benzoxazole cores are prevalent in antimicrobial and anticancer agents. The amino group in this compound could similarly serve as a precursor for such heterocycles .

Methyl 1-Aryl-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylates

- Synthesis: Derived from methyl 3-arylamino-2-benzoylaminobut-2-enoate via cyclization.

- Properties: Imidazole rings confer pH-dependent solubility and metal-chelating ability. This compound lacks this heterocyclic diversity but shares ester functionality .

Comparison Table 2: Heterocyclic vs. Benzoate Derivatives

Research Findings and Implications

- Synthetic Utility: Brominated analogs (e.g., Ethyl 2-amino-3-bromo-5-methylbenzoate) highlight the role of halogenation in diversifying reactivity for cross-coupling reactions .

Biological Activity

Ethyl 2-amino-5-methoxy-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a methoxy substituent on a benzoate backbone. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 221.25 g/mol. The presence of the amino group allows for hydrogen bonding interactions with biological targets, while the methoxy group contributes to its lipophilicity, potentially enhancing membrane permeability.

This compound exhibits biological activity primarily through:

- Enzyme Modulation : The amino group can interact with active sites of enzymes, potentially inhibiting or activating their functions.

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which may be beneficial for treating inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoate derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40%, suggesting its utility in managing inflammatory responses.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound derivatives. These studies aim to enhance its pharmacological profile through structural modifications:

- Synthesis Methods : Various synthetic routes have been explored to produce analogs with improved efficacy and selectivity for biological targets.

- In Vivo Studies : Preliminary in vivo studies are underway to assess the therapeutic potential of the compound in animal models of disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.